An In-depth Technical Guide to the Pyrido[2,3-d]pyrimidin-4(1H)-one Core
An In-depth Technical Guide to the Pyrido[2,3-d]pyrimidin-4(1H)-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, representing a class of compounds with a broad spectrum of pharmacological activities. This bicyclic system, formed by the fusion of pyrimidine and pyridine rings, is of considerable interest due to its structural similarity to purines, quinazolines, and pteridines, allowing it to interact with a variety of biological targets. The pyrido[2,3-d]pyrimidin-4(1H)-one core, in particular, has been the focus of extensive research, leading to the development of potent inhibitors for various enzymes and receptors. This guide provides a comprehensive overview of the core structure, its physicochemical and pharmacological properties, detailed experimental protocols for its synthesis and evaluation, and its role in key signaling pathways.
Core Structure
The fundamental structure of pyrido[2,3-d]pyrimidin-4(1H)-one is a bicyclic heteroaromatic system. It consists of a pyrimidine ring fused to a pyridine ring. The placement of the nitrogen atoms and the carbonyl group at the 4-position are key determinants of its chemical reactivity and biological activity.
Chemical Formula: C₇H₅N₃O
Physicochemical Properties
The physicochemical properties of the unsubstituted pyrido[2,3-d]pyrimidin-4(1H)-one core and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be experimentally determined or computationally predicted.
| Property | Value (for unsubstituted core) | Data Source |
| Molecular Weight | 147.13 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: These properties will vary significantly with substitution on the core structure.
Pharmacological Properties and Biological Activities
Derivatives of the pyrido[2,3-d]pyrimidin-4(1H)-one core have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A primary area of investigation for this scaffold is oncology. Numerous derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer progression.
| Target Kinase(s) | Derivative(s) | IC₅₀ Values | Reference |
| EGFRL858R/T790M | B1 (a thieno[3,2-d]pyrimidine analog) | 13 nM | [1] |
| PIM-1 | Compound 4 | 11.4 nM | [2] |
| PIM-1 | Compound 10 | 17.2 nM | [2] |
| CDK4/Cyclin D1 | Palbociclib (a pyrido[2,3-d]pyrimidin-7-one derivative) | 11 nM | [3] |
Antimicrobial Activity
Certain derivatives of the pyrido[2,3-d]pyrimidin-4(1H)-one core have exhibited significant antibacterial and antifungal properties.
| Organism | Derivative(s) | MIC Values (µg/mL) | Reference |
| Staphylococcus aureus | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | 0.49-3.9 | [4] |
| Bacillus subtilis | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | 0.49-3.9 | [4] |
| Antifungal | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | 31.25 | [4] |
| Antifungal | Compounds 10d-i | 1.95-15.63 | [5] |
Experimental Protocols
Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
The synthesis of the pyrido[2,3-d]pyrimidin-4(1H)-one core can be achieved through various synthetic routes, often involving multicomponent reactions. Below is a general protocol for a one-pot synthesis.
One-Pot Synthesis of 5,7-disubstituted-pyrido[2,3-d]pyrimidin-4(1H)-ones
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Reagents and Materials:
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Appropriately substituted 6-aminouracil
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Aromatic aldehyde
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Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
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Catalyst (e.g., piperidine, L-proline)
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Solvent (e.g., ethanol, DMF)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Thin Layer Chromatography (TLC) apparatus
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Purification system (e.g., column chromatography or recrystallization)
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-
Procedure:
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To a solution of 6-aminouracil (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (20 mL), add the active methylene compound (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
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Stir the reaction mixture at room temperature for 10-15 minutes.
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Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
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Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
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The solid product that precipitates is collected by filtration.
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Wash the solid with cold ethanol and dry under vacuum.
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If necessary, purify the crude product by column chromatography or recrystallization to obtain the desired pyrido[2,3-d]pyrimidin-4(1H)-one derivative.
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Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
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Biological Assays
MTT Cytotoxicity Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
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Reagents and Materials:
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Cancer cell lines (e.g., MCF-7, A549, HCT116)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well plates
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Synthesized compounds dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
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-
Procedure:
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).
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Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.[6][7][8]
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In Vitro Kinase Inhibition Assay (e.g., PIM-1 Kinase)
This assay determines the ability of the compounds to inhibit the activity of a specific kinase.
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Reagents and Materials:
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Recombinant human PIM-1 kinase
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Kinase buffer
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ATP
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Peptide substrate for PIM-1
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Synthesized compounds dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
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384-well plates
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Luminometer
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-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
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In a 384-well plate, add the kinase, peptide substrate, and the test compound to the kinase buffer.
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
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Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Measure the luminescence using a plate-reading luminometer.
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Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.[9]
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Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Drug Discovery and Development Workflow
The general workflow for the discovery and development of drugs based on the pyrido[2,3-d]pyrimidin-4(1H)-one core follows a multi-stage process.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation and are implicated in various cancers. Certain pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. The CDK4/6-Cyclin D complex, in particular, is a key regulator of the G1-S phase transition. Overactivation of this complex is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives, such as Palbociclib, have been successfully developed as inhibitors of CDK4/6, leading to cell cycle arrest and a reduction in tumor growth.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
